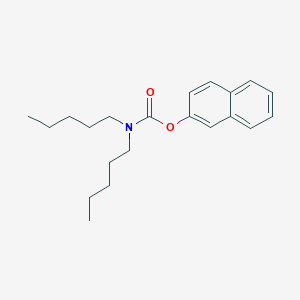

Naphthalen-2-yl dipentylcarbamate

Description

Overview of Carbamate (B1207046) Compounds in Chemical and Biological Research

Carbamates are a class of organic compounds derived from carbamic acid. wikipedia.org The carbamate functional group, characterized by a -NHC(=O)O- linkage, is a key structural motif in a multitude of biologically active molecules and functional materials. acs.orgnih.gov Structurally, carbamates can be considered hybrids of esters and amides, and this unique feature imparts upon them a high degree of chemical and metabolic stability. nih.gov

In the realm of medicinal chemistry, the carbamate moiety is a common feature in many approved therapeutic agents. acs.orgnih.gov This is due to its ability to act as a stable bioisostere for amide bonds, enhancing the pharmacokinetic profiles of drug candidates. acs.org Furthermore, the substituents on both the nitrogen and oxygen atoms of the carbamate can be readily modified, allowing for the fine-tuning of a molecule's biological activity and properties. nih.gov Beyond pharmaceuticals, carbamates are widely used in the agricultural industry as pesticides and herbicides. wikipedia.orgacs.org In synthetic organic chemistry, the carbamate group serves as a crucial protecting group for amines. acs.org

The Role of Naphthalene (B1677914) Derivatives in Contemporary Chemical Synthesis and Exploration

The naphthalene system, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a foundational structure in organic chemistry. thieme-connect.comrasayanjournal.co.in Its derivatives are of significant interest due to their diverse applications, ranging from medicinal chemistry to materials science. thieme-connect.comnih.gov Naphthalene-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. thieme-connect.comrasayanjournal.co.in

In the field of materials science, the planar and electron-rich nature of the naphthalene core makes it an excellent building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov The ability to functionalize the naphthalene ring at various positions allows for the precise tuning of its electronic and photophysical properties. thieme-connect.comnih.gov Modern synthetic methodologies, often employing transition-metal catalysis, have enabled the efficient and regioselective synthesis of a vast library of substituted naphthalene derivatives. thieme-connect.comnih.gov

Rationale for Investigating Naphthalen-2-yl Dipentylcarbamate within Academic Frameworks

Given the established importance of both carbamates and naphthalene derivatives, the rationale for the academic investigation of this compound can be inferred. The compound combines the biologically relevant carbamate moiety with the versatile naphthalene scaffold. This combination suggests potential applications in several areas of research.

One area of interest could be in the development of novel bioactive compounds. The naphthalene portion of the molecule could interact with biological targets through hydrophobic and π-stacking interactions, while the dipentylcarbamate group could influence the compound's solubility, membrane permeability, and metabolic stability. The specific substitution pattern, with the carbamate at the 2-position of the naphthalene ring, would result in a distinct three-dimensional structure that could be explored for specific binding to enzymes or receptors.

Another potential avenue of research is in materials science. The introduction of the dipentylcarbamate group onto the naphthalene core could modify the solid-state packing and photophysical properties of the resulting material. The long alkyl chains of the pentyl groups could influence the solubility and processability of the compound, which are important considerations in the fabrication of organic electronic devices.

The synthesis of this compound itself would likely involve the reaction of 2-naphthol (B1666908) with dipentylcarbamoyl chloride or a related reagent. The study of its synthesis and characterization would be a valuable exercise in synthetic methodology and spectroscopic analysis. While specific research on this compound is not prominent, its structure is representative of a class of molecules that holds potential for further scientific discovery.

Compound Data

Structure

3D Structure

Properties

CAS No. |

62899-57-4 |

|---|---|

Molecular Formula |

C21H29NO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

naphthalen-2-yl N,N-dipentylcarbamate |

InChI |

InChI=1S/C21H29NO2/c1-3-5-9-15-22(16-10-6-4-2)21(23)24-20-14-13-18-11-7-8-12-19(18)17-20/h7-8,11-14,17H,3-6,9-10,15-16H2,1-2H3 |

InChI Key |

RPDBYJCKQSSGBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Mechanistic Insights into Carbamate Reactions and Transformations

Elucidation of Reaction Mechanisms in Carbamate (B1207046) Synthesis and Derivatization

The synthesis of carbamates, including O-aryl N,N-disubstituted variants like Naphthalen-2-yl dipentylcarbamate, can be achieved through several established methodologies. Traditional methods often involve the use of phosgene (B1210022) or its derivatives, though significant research has focused on developing safer, phosgene-free alternatives. nih.gov A highly attractive substitute is carbon dioxide, which is valued for its renewable and environmentally benign nature. nih.gov

Common synthetic strategies include:

Reaction with Isocyanates: The thermal decomposition of acyl azides, known as the Curtius rearrangement, produces an isocyanate intermediate which can be trapped by nucleophiles like alcohols to form carbamates. acs.orgnih.gov

Three-Component Coupling: Efficient syntheses can be performed by coupling an amine, carbon dioxide, and a halide under mild conditions, often facilitated by a base like cesium carbonate. nih.govorganic-chemistry.org

Transesterification and Carbamoylation: Catalytic exchange processes, for instance using zirconium(IV) catalysts, can convert dialkyl carbonates or other carbamates in the presence of amines and alcohols. organic-chemistry.orgorganic-chemistry.org

Catalysts and reagents play a pivotal role in directing the stereochemical outcomes of carbamate synthesis, which is crucial when chiral centers are present. While the structure of this compound itself is achiral, derivatization reactions on the naphthalene (B1677914) ring or the pentyl chains could introduce chirality.

In such cases, stereodivergent synthesis allows for the selective formation of one stereoisomer over another from a single starting material. researchgate.net One advanced strategy involves the in situ formation of trans-configured oligo/polycarbonates through aluminum catalysis. These intermediates are then trapped through aminolysis to yield trans-configured carbamates with high diastereoselectivity. researchgate.net Similarly, reactions involving the conversion of a chiral secondary alcohol to a carbamate via an SN2 displacement mechanism have been shown to proceed with a complete inversion of stereochemistry. nih.gov

Table 1: Catalysts and Reagents in Carbamate Synthesis

| Catalyst/Reagent System | Reaction Type | Function | Reference |

|---|---|---|---|

| Aluminum (Al) Catalysts | Stereodivergent Synthesis | Forms trans-configured oligo/polycarbonate intermediates for diastereoselective synthesis. | researchgate.net |

| Zirconium(IV) Compounds | Transesterification | Catalyzes exchange between carbonates/carbamates and amines. | organic-chemistry.org |

| Copper (Cu) Catalysts | Cross-Coupling | Facilitates coupling of amines with alkoxycarbonyl radicals. | organic-chemistry.org |

| Cesium Carbonate / TBAI | Three-Component Coupling | Promotes reaction of amine, CO2, and halide; minimizes overalkylation. | nih.govorganic-chemistry.org |

The mechanisms of carbamate synthesis and transformation are characterized by several key intermediates and transition states. The specific intermediates formed depend on the reaction pathway.

Isocyanates: These are classic intermediates, particularly in reactions involving the Curtius rearrangement of acyl azides. acs.orgnih.gov

Carbamic Acids: The reaction of an amine with carbon dioxide rapidly forms a carbamic acid (or its ammonium (B1175870) salt), which can then be dehydrated or esterified to yield the final carbamate product. nih.govorganic-chemistry.org

Mixed Anhydrides: In certain trans-esterification processes, mixed anhydrides of carbonic acid with phosphonic or carbamic acid act as key intermediates. nih.gov

Tetrahedral Transition States: The central reaction step in many carbamate syntheses and hydrolytic degradations is the nucleophilic attack on the electrophilic carbonyl carbon. This proceeds through a high-energy tetrahedral transition state which subsequently collapses to form the products. acs.orgnih.gov

Investigation of Chemical Stability and Degradation Pathways of Carbamates

The chemical stability of this compound is a critical factor determining its persistence and transformation. Carbamates are susceptible to degradation through several pathways, including hydrolysis, photolysis, and enzymatic action. acs.orgfrontiersin.org The rate of these degradation processes is highly dependent on the compound's structure and the environmental conditions. researchgate.net

Hydrolysis is a primary degradation pathway for carbamates. nih.govplos.org The reaction involves the cleavage of the carbamate's ester bond. For this compound, hydrolysis would yield 2-naphthol (B1666908), dipentylamine (B1346568), and carbon dioxide. The stability towards hydrolysis is influenced by the electronic nature of the substituents; electron-donating groups on the aryl ring generally increase stability. researchgate.netscispace.com

Thermal decomposition, or thermolysis, is another significant degradation route. This process is highly endothermic and typically requires temperatures above 150°C to proceed at an appreciable rate. nih.govmdpi.com The thermal cleavage of the carbamate bond can regenerate the corresponding isocyanate and alcohol, although this is often an equilibrium-limited reaction. nih.gov

In biological systems, the primary route of carbamate metabolism is enzymatic hydrolysis, catalyzed by a class of enzymes known as carboxylesterases (CE). nih.govepa.gov These enzymes are widely distributed in mammals and microbes and play a crucial role in the metabolism of a vast array of ester-containing compounds. nih.govnih.gov

The enzymatic mechanism involves the hydrolysis of the carbamate ester linkage, which is generally the first and rate-limiting step in their biological degradation. frontiersin.orgnih.govnih.gov Carboxylesterases catalyze the addition of water to the ester functional group, resulting in the formation of a more polar carboxylic acid and an alcohol, which facilitates elimination. nih.gov In the case of this compound, carboxylesterase-mediated hydrolysis would break the molecule down into 2-naphthol and dipentylcarbamic acid, with the latter being unstable and spontaneously decomposing to dipentylamine and carbon dioxide. A variety of bacterial genera, including Pseudomonas and Arthrobacter, have been shown to possess carboxylesterases capable of hydrolyzing carbamates. nih.govplos.org

Mechanistic Basis for Structure-Reactivity Relationships

The relationship between the molecular structure of a carbamate and its chemical reactivity is fundamental to understanding its behavior. The reactivity of the carbamate functional group is intrinsically linked to the electrophilicity of its carbonyl carbon. researchgate.netscispace.com

For this compound, the key structural features influencing its reactivity are the O-aryl group (naphthalene) and the N-alkyl groups (dipentyl).

Steric Effects: The two pentyl groups on the nitrogen atom introduce significant steric bulk. This steric hindrance can affect the accessibility of the carbonyl carbon to attacking nucleophiles, including water or the active sites of enzymes like carboxylesterases, thereby influencing the rates of both chemical and enzymatic hydrolysis.

Table 2: Summary of Structure-Reactivity Principles in Carbamates

| Structural Feature | Influence on Reactivity | Mechanistic Rationale | Reference |

|---|---|---|---|

| O-Aryl Substituents | Modulates hydrolytic stability. | Electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing hydrolysis. | researchgate.netscispace.com |

| N-Alkyl/Aryl Substituents | Affects metabolic stability. | The size and nature of N-substituents influence recognition and binding in enzyme active sites. | acs.org |

Structure Activity Relationship Sar Analysis of Naphthalen 2 Yl Dipentylcarbamate and Analogs

Principles of Structure-Activity Relationship (SAR) in Carbamate (B1207046) Chemistry

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org For carbamates, a class of organic compounds derived from carbamic acid, SAR analysis is crucial for designing and optimizing molecules for various applications, including pharmaceuticals and pesticides. nih.govnih.govresearchgate.net

The core of a carbamate's function lies in its "-O-CO-NH-" linkage, which acts as a structural hybrid of an ester and an amide. researchgate.netnih.gov This unique combination confers chemical stability while allowing for specific interactions with biological targets. nih.govacs.org The biological and pharmacokinetic properties of carbamates can be finely tuned by modifying the substituents at the oxygen (the "leaving group," derived from an alcohol or phenol) and the nitrogen termini. nih.govacs.org

Key principles of carbamate SAR include:

Target Interaction: Carbamates often act as inhibitors of enzymes, particularly esterases like acetylcholinesterase (AChE). nih.govnih.gov Their activity is due to their structural similarity to the natural substrates of these enzymes. The carbamate moiety binds to the active site, leading to a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated form, effectively inactivating the enzyme. nih.govmdpi.com

Conformational Influence: The carbamate group imposes a degree of conformational restriction on the molecule, which can be critical for proper orientation and binding within a target's active site. acs.org

Hydrogen Bonding: The carbamate's NH and C=O groups are key participants in hydrogen bonding, forming crucial interactions with amino acid residues in target proteins that anchor the molecule in place. acs.org

Chemical Stability: The stability of the carbamate bond is a critical factor. Rapid hydrolysis can lead to shortened or weak activity, whereas excessive stability might hinder the desired biological effect if the molecule is a prodrug designed to release an active component. researchgate.netacs.org

Systematic Structural Modifications and Their Effect on Carbamate Activity (General)

Systematic modification of a carbamate's structure is a primary strategy for optimizing its activity, selectivity, and pharmacokinetic profile. youtube.com These modifications typically target the alcohol/phenol (B47542) "leaving group" or the N-substituents.

Modification of the Leaving Group (O-substituent): The nature of the group attached to the carbamate oxygen is paramount. This portion of the molecule is often responsible for the initial recognition and binding to the target. In the context of enzyme inhibitors, a leaving group that mimics the structure of the enzyme's natural substrate can significantly enhance potency. The electronic properties of this group influence the reactivity of the carbamoyl (B1232498) carbonyl, affecting the rate of carbamoylation of the target enzyme.

Modification of the Amine (N-substituents): The groups attached to the nitrogen atom significantly influence the molecule's properties.

Steric Effects: The size and shape of the N-substituents can dictate how well the inhibitor fits into the active site of a target enzyme. Bulky groups may enhance binding through van der Waals interactions or, conversely, cause steric hindrance that prevents effective binding. chemrxiv.org

The following table illustrates how systematic changes to N-substituents in a series of carbamate inhibitors can impact their activity.

| General Structure | N-Substituent (R) | Relative Lipophilicity | Observed Effect on Activity (Example Target: Acetylcholinesterase) |

| Aryl-O-CO-NHR | -CH₃ (Methyl) | Low | Often a baseline for activity, providing a good fit for many AChE active sites. |

| Aryl-O-CO-NHR | -CH₂CH₃ (Ethyl) | Moderate | Can increase or decrease activity depending on the specific enzyme's pocket size. |

| Aryl-O-CO-N(Alkyl)₂ | -N(CH₃)₂ (Dimethyl) | Moderate | The second alkyl group can alter the binding orientation and electronic profile. |

| Aryl-O-CO-N(Alkyl)₂ | -N(C₅H₁₁)₂ (Dipentyl) | Very High | Significantly increases lipophilicity; activity depends on the presence of a large, hydrophobic binding pocket. |

Influence of the Naphthalen-2-yl Substructure on Biological Interactions and Chemical Reactivity

The naphthalen-2-yl (naphthyl) group is a bicyclic aromatic hydrocarbon substructure that significantly influences a molecule's biological and chemical properties. researchgate.net When incorporated into a carbamate as the leaving group, it serves as a large, planar, and lipophilic anchor.

Biological Interactions:

Hydrophobic and Pi-Stacking Interactions: The extensive, electron-rich surface of the naphthalene (B1677914) ring is ideal for engaging in strong hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) within a biological target's binding site. mdpi.com These interactions can dramatically increase binding affinity.

Target Recognition: In many enzymes and receptors, the naphthalene moiety can serve as a potent recognition element, fitting into specific pockets that accommodate large aromatic systems. nih.gov For example, derivatives of naphthalene have shown activity as inhibitors of CREB-mediated gene transcription and as ligands for G-quadruplex structures, highlighting the versatility of this scaffold. nih.govnih.gov The compound Carbaryl (1-naphthyl methylcarbamate) is a well-known insecticide that functions by inhibiting acetylcholinesterase, and its naphthyl group is crucial for its binding. nih.govepa.gov

Chemical Reactivity:

Electronic Effects: As an aryl group, the naphthalene ring affects the electronic character of the carbamate's ester oxygen. This influences the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack by a serine residue in target enzymes like cholinesterases. nih.gov

Role of the Dipentylcarbamate Moiety in Modulating Target Recognition

The dipentylcarbamate moiety, -N(C₅H₁₁)₂, is characterized by the presence of two five-carbon alkyl chains attached to the nitrogen atom. This feature imparts distinct properties that are critical in modulating how the molecule interacts with its biological target.

Steric Bulk and Conformational Flexibility: The two long, flexible pentyl chains create significant steric bulk. This can be advantageous if the target protein has a large, accommodating hydrophobic pocket, leading to enhanced binding affinity. chemrxiv.org However, this same bulk can be detrimental if the active site is sterically constrained, preventing the molecule from binding effectively. chemrxiv.org

Target Selectivity: The specific size and shape of the dipentyl groups can be a determinant of selectivity. For instance, in cholinesterases, the size of the N-alkyl groups on a carbamate can influence its relative affinity for butyrylcholinesterase (BChE) versus acetylcholinesterase (AChE), as their active sites differ in size. A study on N-dialkyl O-arylcarbamates showed that steric effects were a key factor in determining their covalent binding behavior and duration of action. chemrxiv.org

The impact of N-dialkyl groups on the nematicidal activity of carbamates has also been studied, demonstrating that the length and nature of these alkyl chains are critical for potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orgmdpi.com This approach is invaluable for predicting the activity of new, untested compounds and for guiding the design of more potent and selective molecules. nih.govmdpi.com

For a compound like Naphthalen-2-yl dipentylcarbamate, a QSAR model would be developed by:

Assembling a Dataset: A series of structurally related carbamate analogs would be synthesized and tested for a specific biological activity (e.g., IC₅₀ for enzyme inhibition).

Calculating Molecular Descriptors: For each molecule in the series, a wide range of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity (bulk/size).

Electronic Descriptors: Atomic charges (e.g., Hirshfeld charge on the carbonyl carbon), dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.com

Topological/Structural Descriptors: Descriptors of shape, branching, and connectivity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the calculated descriptors with the observed biological activity. mdpi.comnih.gov

A hypothetical QSAR model for a series of carbamates might look like: Activity (log 1/C) = c₀ + c₁(LogP) - c₂(Steric_Bulk) + c₃(qC=O) Where c represents coefficients determined by the statistical analysis, LogP is the lipophilicity, Steric_Bulk is a descriptor for size, and qC=O is the partial charge on the carbonyl carbon.

Such models have been successfully developed for carbamates to predict toxicity and inhibitory activity. mdpi.comnih.gov They allow researchers to understand which properties are most important for activity and to virtually screen new designs before undertaking costly and time-consuming chemical synthesis.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein. This analysis is fundamental in assessing the potential of a compound as an inhibitor or modulator of enzyme activity.

Molecular docking simulations are instrumental in predicting how Naphthalen-2-yl dipentylcarbamate fits into the active site of enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative disease research. Studies on analogous carbamate (B1207046) derivatives show that these molecules can occupy the active site gorge of cholinesterases. nih.govnih.gov For this compound, it is predicted that the carbamate moiety would be positioned near the catalytic serine residue, a prerequisite for the carbamylation reaction that inhibits the enzyme. nih.govresearchgate.net The naphthalene (B1677914) group, acting as the "leaving group" in the inhibition mechanism, would be oriented toward the entrance of the active site gorge. nih.gov The dipentyl groups are expected to settle into hydrophobic pockets within the enzyme's active site.

The binding affinity, a measure of the strength of the interaction, is calculated as a docking score. For related carbamate inhibitors, these scores indicate a strong potential for binding. nih.gov The specific affinity of this compound would depend on the precise fit and the sum of all molecular interactions with the target protein.

The stability of the ligand-protein complex is determined by a network of molecular interactions. For this compound docked into a cholinesterase active site, several key interactions are anticipated based on studies of similar molecules. nih.govresearchgate.net

Covalent Bonding : As a carbamate, the primary interaction is the potential formation of a covalent bond between the carbamoyl (B1232498) group and the hydroxyl group of the catalytic serine residue in the enzyme's active site, leading to pseudo-irreversible inhibition. nih.govnih.gov

Hydrophobic Interactions : The naphthalene ring is expected to form π-π stacking interactions with aromatic amino acid residues, such as tryptophan (Trp) and tyrosine (Tyr), in the active site. nih.gov For example, in butyrylcholinesterase, residues like Trp231 are key to binding ligands in the acyl-binding pocket. nih.gov The two pentyl chains would further anchor the molecule through hydrophobic and alkyl-π interactions with aliphatic and aromatic residues like leucine (B10760876) (Leu), valine (Val), and phenylalanine (Phe). nih.gov

Hydrogen Bonding : The carbamate's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, forming hydrogen bonds with amino acid residues or conserved water molecules within the active site, further stabilizing the complex. nih.gov

A summary of predicted interactions for carbamate derivatives in a cholinesterase active site is presented below.

| Interaction Type | Involved Ligand Moiety | Potential Interacting Residues (in Cholinesterases) |

| Covalent Bond | Carbamate Carbonyl | Serine (catalytic triad) |

| π-π Stacking | Naphthalene Ring | Tryptophan, Tyrosine, Phenylalanine |

| Hydrophobic Interaction | Dipentyl Chains | Leucine, Valine, Alanine |

| Hydrogen Bonding | Carbamate N-H, C=O | Various residues, Conserved Water |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule, providing insights into its reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap implies higher reactivity. nih.gov

DFT calculations on related naphthalene derivatives provide reference values. For instance, a study on 2-(naphthalen-2-yliminomethyl) phenol (B47542) calculated a HOMO-LUMO gap of approximately -5.98 eV. nih.gov The parent naphthalene molecule itself has a calculated gap of around 4.75 eV. nih.gov The electronic properties of this compound would be influenced by the combination of the naphthalene ring, the electron-withdrawing carbamate group, and the electron-donating alkyl chains. The analysis suggests that charge transfer interactions occur within the molecule, with the HOMO and LUMO often distributed across the conjugated naphthalene system. nih.gov

Table of Frontier Orbital Energies for Related Naphthalene Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-(naphthalen-2-yliminomethyl) phenol | B3LYP/6-311+G(d,p) | - | - | -5.98 |

Note: Data extracted from studies on analogous structures to provide context. nih.govnih.gov

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show regions of negative potential (colored red) around the electronegative oxygen atoms of the carbamate group, indicating these are sites prone to electrophilic attack or hydrogen bond donation. nih.gov Conversely, regions of positive potential (colored blue) would be located around the hydrogen atom attached to the carbamate nitrogen, highlighting its potential as a hydrogen bond donor. The naphthalene ring itself presents a complex surface of both electron-rich π-systems and electropositive hydrogens.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering critical information on its flexibility and the stability of its interactions with a target protein. acs.org

MD simulations of this compound are essential for understanding its conformational dynamics. The two five-carbon pentyl chains introduce significant flexibility. bohrium.com A simulation would explore the various conformations these chains can adopt, which is crucial for how the molecule adapts to the shape and properties of a binding pocket. nih.gov

When simulating the molecule docked within a protein's active site, MD is used to assess the stability of the predicted binding pose. researchgate.netacs.org By calculating the root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time (typically nanoseconds), researchers can determine if the ligand remains stably bound or if it drifts from its initial position. nih.govresearchgate.net A stable complex would show low RMSD fluctuations, indicating that the identified molecular interactions are robust and can hold the ligand in place. These simulations can validate docking results and provide a more realistic model of the ligand-target complex. nih.govresearchgate.net

In Silico Screening and Design of this compound Derivatives

Currently, there is no specific, publicly available research detailing the in silico screening and design of derivatives based on the this compound scaffold. The scientific community has not yet published studies that utilize computational methods to systematically explore modifications of this molecule to predict or enhance its biological activity or other properties.

Therefore, no data tables with detailed research findings on this specific topic can be provided at this time. The exploration of this compound's chemical space through computational means represents a potential area for future research endeavors.

Biological Evaluation of Naphthalen 2 Yl Dipentylcarbamate in Vitro and Non Clinical Investigation

In Vitro Enzyme Inhibition and Receptor Binding Assays

The carbamate (B1207046) functional group and the naphthalene (B1677914) scaffold are key pharmacophores that suggest potential interactions with various enzymes and receptors.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Studies (as a class of carbamates)

Carbamates are a well-known class of compounds that act as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibitory mechanism of carbamates typically involves the carbamylation of the serine residue in the active site of the enzyme, leading to a temporary inactivation. nih.govnih.gov This mode of action is often referred to as pseudo-irreversible inhibition. researchgate.net

Numerous studies have demonstrated the AChE and BChE inhibitory potential of various carbamate derivatives. For instance, a series of proline-based carbamates showed moderate inhibitory effects against AChE, with the most potent compound having an IC50 value of 46.35 µM. nih.gov In the same study, some compounds exhibited anti-BChE activity comparable to the standard drug rivastigmine. nih.gov Research on O-aromatic N,N-disubstituted carbamates and thiocarbamates also revealed weak to moderate inhibition of both cholinesterases, with IC50 values ranging from 1.60 to 311.0 µM. mdpi.com Notably, some derivatives showed selectivity for BChE. mdpi.com

Table 1: Examples of Cholinesterase Inhibitory Activity of Structurally Related Carbamate Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Proline-based carbamates | AChE | 46.35 | nih.gov |

| Proline-based carbamates | BChE | 27.38 - 28.21 | nih.gov |

| O-Aromatic N,N-disubstituted carbamates | AChE | 38.98 | mdpi.com |

| O-Aromatic N,N-disubstituted carbamates | BChE | 1.60 | mdpi.com |

This table presents data for structurally related compounds to infer the potential activity of Naphthalen-2-yl dipentylcarbamate.

Investigation of Binding to Other Putative Biological Targets

Beyond cholinesterases, the structural motifs of this compound suggest potential interactions with other biological targets. For example, some carbamate insecticides have been shown to interact with mammalian melatonin receptors. nih.gov This suggests that carbamate-containing compounds could have broader pharmacological profiles.

Furthermore, the naphthalene moiety is a versatile scaffold found in ligands for various receptors. Research has identified naphthalene derivatives as potent ligands for serotonin 5-HT(4) receptors. nih.gov This indicates that the naphthalen-2-yl portion of the molecule could potentially mediate binding to other receptor systems. Therefore, a comprehensive biological evaluation would involve screening this compound against a panel of receptors and enzymes to identify any additional biological targets.

Cell-Based Biological Response Assays

Cell-based assays are crucial for understanding the effects of a compound on cellular processes such as proliferation, signaling, and gene expression.

Cellular Proliferation and Viability Assays (e.g., in cancer cell lines for research purposes)

Naphthalene derivatives have been investigated for their potential as anticancer agents. nih.govresearchgate.netnih.gov Studies have shown that certain naphthalene-substituted compounds can exhibit significant cytotoxic and anti-proliferative activities against various cancer cell lines. For instance, novel naphthalene-based thiosemicarbazone derivatives were found to have an inhibitory effect on LNCaP human prostate cancer cells. researchgate.net Another study on 2-naphthaleno trans-stilbenes and cyanostilbenes demonstrated growth inhibitory effects against a wide variety of human cancer cell lines, with GI50 values in the nanomolar range for the most active compounds. nih.gov

Given these findings, it is conceivable that this compound could also modulate cellular proliferation and viability. The cytotoxic potential would likely be evaluated using standard assays such as the MTT or LDH assays in a panel of cancer cell lines. mdpi.com

Table 2: Examples of Anti-proliferative Activity of Structurally Related Naphthalene Derivatives

| Compound Class | Cancer Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| 2-Naphthaleno trans-cyanostilbenes | COLO 205 (Colon) | 21-25 | nih.gov |

| 2-Naphthaleno trans-cyanostilbenes | SF 539 (CNS) | 21-25 | nih.gov |

| 2-Naphthaleno trans-cyanostilbenes | SK-MEL 5 (Melanoma) | 21-25 | nih.gov |

| 2-Naphthaleno trans-cyanostilbenes | MDA-MB-435 (Melanoma) | 21-25 | nih.gov |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 30 - 260 | nih.gov |

| Naphthalene-substituted triazole spirodienones | Hela (Cervical) | 70 - 720 | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Assessment of Cellular Signaling Pathway Modulation

The biological effects of a compound are often mediated through the modulation of specific cellular signaling pathways. Carbamate compounds have been shown to affect signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress. nih.govresearchgate.net Depending on the specific compound and exposure conditions, carbamates can either activate or inhibit this pathway. nih.gov

Additionally, naphthalene derivatives have been identified as inhibitors of key signaling molecules. For example, a series of naphthalene derivatives were synthesized and shown to act as potent STAT3 inhibitors, which is a crucial signaling protein in many cancers. nih.gov Therefore, investigating the effect of this compound on signaling pathways like Nrf2 and STAT3 would be a critical step in understanding its mechanism of action at the cellular level.

Gene Expression and Proteomic Profiling in Cellular Systems

To gain a broader understanding of the cellular response to this compound, global analyses of gene expression and protein abundance can be performed. Studies on naphthalene have shown that it can induce changes in gene expression profiles in human cell lines. researchgate.netnih.gov For example, naphthalene exposure in human cord blood cells led to the overexpression of proteins involved in the anti-apoptotic response and regulation of cell growth, such as BCL-2, c-JUN, c-FOS, and RAF-1. nih.gov

Proteomic analyses have also been employed to study the effects of naphthalene and carbamates. Naphthalene-induced airway epithelial injury was investigated using proteomic techniques to identify differentially expressed proteins. nih.gov Similarly, the toxic effects of a carbamate insecticide were analyzed using a proteomics approach, which revealed alterations in the expression of various proteins involved in cellular structure and metabolism. nih.gov These types of studies could provide valuable insights into the cellular pathways and processes affected by this compound.

Mechanistic Dissection of Cellular and Molecular Interactions

Due to the absence of direct studies on this compound, the following sections outline potential cellular and molecular interactions based on the well-documented activities of its core chemical moieties: the naphthalene group and the carbamate group. This analysis provides a theoretical framework for its possible biological effects.

The molecular targets of this compound have not been explicitly identified. However, based on its structure, potential targets can be inferred from the known activities of carbamates and naphthalene derivatives.

Carbamate Moiety:

Carbamates are well-known inhibitors of serine hydrolases, a large and diverse class of enzymes. The primary mechanism involves the carbamylation of the active site serine residue, leading to a temporary or pseudo-irreversible inhibition of the enzyme. researchgate.netacs.org Key potential targets include:

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are primary targets for many carbamate compounds. researchgate.netacs.orgnih.gov Inhibition of these enzymes leads to an increase in the neurotransmitter acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions like Alzheimer's disease. acs.org The interaction typically involves the nucleophilic attack of the catalytic serine on the carbamate's carbonyl group. researchgate.net

Fatty Acid Amide Hydrolase (FAAH): This intracellular serine hydrolase is responsible for the degradation of endocannabinoids like anandamide. nih.govnih.gov Carbamate inhibitors of FAAH have been investigated for their potential analgesic and anxiolytic properties. nih.govnih.gov The inhibition mechanism is also believed to involve the carbamylation of the active site serine. nih.gov

Naphthalene Moiety:

Naphthalene derivatives have been shown to interact with a wide array of biological targets, contributing to their diverse pharmacological activities. ijpsjournal.comresearchgate.net Potential targets for a naphthalene-containing compound could include:

Enzymes involved in signaling pathways: Some naphthalene derivatives have been identified as inhibitors of key signaling proteins. For example, certain derivatives have been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell proliferation and survival. nih.gov

Cellular stress response proteins: Naphthalene and its metabolites can induce cellular stress, potentially through the formation of reactive oxygen species (ROS). rsc.org This can lead to interactions with proteins involved in cellular defense and repair mechanisms.

DNA and associated proteins: While not a direct enzymatic target, some naphthalene derivatives have been studied for their ability to interact with DNA, potentially leading to cytotoxic effects in cancer cells.

It is important to note that the specific molecular targets of this compound would need to be confirmed through direct experimental studies such as enzyme inhibition assays and binding studies.

The specific intracellular signaling cascades modulated by this compound are currently unknown. However, based on its potential molecular targets, several signaling pathways could be affected.

Pathways related to Carbamate activity:

Cholinergic Signaling: By inhibiting AChE and BChE, this compound could potentiate cholinergic signaling in both the central and peripheral nervous systems. This would be a direct consequence of increased acetylcholine levels.

Endocannabinoid Signaling: Inhibition of FAAH would lead to elevated levels of anandamide and other fatty acid amides. mdpi.com This could, in turn, modulate signaling pathways regulated by cannabinoid receptors (CB1 and CB2) and other downstream effectors, potentially impacting pain perception, inflammation, and mood. nih.gov

Pathways related to Naphthalene activity:

STAT3 Signaling Pathway: If the naphthalene moiety were to inhibit STAT3, it would likely interfere with the downstream signaling cascade. This could involve the suppression of STAT3 phosphorylation, dimerization, and nuclear translocation, leading to the downregulation of target genes involved in cell growth and metastasis. nih.gov

Stress-Activated Protein Kinase (SAPK) Pathways: Exposure to naphthalene and its metabolites can induce oxidative stress, which is known to activate stress-related signaling pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov

Xenobiotic Metabolism Pathways: The naphthalene structure would likely be recognized by cellular systems responsible for metabolizing foreign compounds. This could involve the activation of pathways regulated by the aryl hydrocarbon receptor (AhR) and subsequent induction of cytochrome P450 enzymes. mdpi.com

Further research, including transcriptomic and proteomic analyses, would be necessary to elucidate the precise intracellular signaling cascades affected by this compound.

Comparative Biological Activity with Naphthalene Derivatives and Carbamate Analogs

While no direct biological activity data for this compound is available, a comparative analysis with related naphthalene derivatives and carbamate analogs can provide insights into its potential efficacy in various biological assays.

Naphthalene Derivatives:

Naphthalene-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The nature and position of substituents on the naphthalene ring significantly influence their potency and selectivity.

Antimicrobial Activity: Many naphthalene derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. For instance, certain naphthalene-chalcone hybrids have demonstrated notable anticandidal and antibacterial activity. mdpi.com

Anticancer Activity: Naphthalene-1,4-dione analogs have been investigated as potential anticancer agents, with some compounds showing IC50 values in the low micromolar range against cancer cell lines. researchgate.net Other naphthalene derivatives have been designed as STAT3 inhibitors for triple-negative breast cancer. nih.gov

Anti-inflammatory Activity: Some naphthalene derivatives have shown significant anti-inflammatory properties in preclinical studies. researchgate.net

Carbamate Analogs:

The biological activity of carbamates is largely dictated by the nature of the alcohol and amine substituents, which influence their interaction with the target enzyme's active site.

Antimicrobial Activity: Several studies have explored the antimicrobial potential of carbamates. For example, a series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl carbamates were synthesized and showed promising activity against Staphylococcus aureus and Mycobacterium species, with MIC values in the low micromolar range. The length of the alkyl chain on the carbamate was found to influence the activity.

The following interactive table provides a summary of the antimicrobial activity of some naphthalen-2-yl carbamate analogs.

| Compound | R Group | Test Organism | MIC (µM) |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Ethyl | MRSA | 42 |

| 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Ethyl | MRSA | 42 |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Ethyl | M. kansasii | 21 |

| 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Ethyl | M. kansasii | 21 |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate | Propyl | M. kansasii | ~70 |

| 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl pentylcarbamate | Pentyl | M. kansasii | ~70 |

Data sourced from studies on related naphthalen-2-yl carbamate analogs.

Enzyme Inhibition: As previously discussed, carbamates are potent inhibitors of cholinesterases and FAAH. The inhibitory potency (IC50) can vary significantly based on the structural features of the carbamate. For instance, the addition of flexible lipophilic N-substituents to the O-aryl carbamate scaffold has been shown to enhance FAAH inhibitory potency in vitro. nih.gov

The following interactive table illustrates the inhibitory activity of some carbamate analogs against cholinesterases.

| Compound | Target Enzyme | IC50 (µM) |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 |

Data sourced from studies on related carbamate analogs.

Environmental Fate and Ecological Research Aspects of Carbamate Compounds

Environmental Persistence and Transport Mechanisms of Carbamates

The persistence and movement of carbamates in the environment are dictated by factors including their chemical structure, water solubility, vapor pressure, and interactions with soil and water. nih.govresearchgate.net Generally, carbamates are considered to be less persistent than older classes of pesticides like organochlorines. nih.govresearchgate.net However, their mobility and potential to contaminate non-target areas remain a significant consideration.

The tendency of a carbamate (B1207046) to adsorb to soil particles versus leaching into groundwater is largely influenced by its chemical properties and the composition of the soil. nih.gov The organic matter content of the soil is a primary factor determining the adsorption of carbamates; higher organic content generally leads to stronger adsorption. nih.gov

Carbamates with aromatic structures, such as Carbaryl, exhibit moderate to high sorption in soil, which limits their mobility. nih.gov Given its naphthalene (B1677914) core, Naphthalen-2-yl dipentylcarbamate is also expected to adsorb to soil particles. Conversely, highly water-soluble carbamates like methomyl (B1676398) and aldicarb (B1662136) are more prone to leaching, potentially contaminating groundwater. nih.gov The process of adsorption is crucial as it affects not only leaching but also the availability of the compound for degradation and volatilization. nih.gov Water can displace carbamates from adsorption sites, making them more susceptible to loss through volatilization or transport. ucanr.eduinchem.org

Table 1: Factors Influencing Carbamate Adsorption and Leaching

| Factor | Influence on Adsorption | Influence on Leaching |

|---|---|---|

| High Soil Organic Matter | Increases adsorption | Decreases leaching |

| High Water Solubility | Decreases adsorption | Increases leaching |

| High Clay Content | Increases adsorption | Decreases leaching |

| Aromatic Structure | Generally increases adsorption | Generally decreases leaching |

Volatilization is a process by which a substance is transferred from soil or plant surfaces into the atmosphere. researchgate.net While carbamates generally have low vapor pressures, volatilization can still be a significant pathway for their dissipation from the environment. inchem.orgd-nb.info The rate of volatilization is influenced by the compound's specific physicochemical properties, temperature, soil moisture, and air movement. researchgate.net

Studies have shown that volatilization can account for a significant loss of applied pesticides, in some cases up to 90%. researchgate.net Pesticides can be transported over long distances in the atmosphere, either in the gaseous phase or adsorbed to airborne particles. nih.gov However, for carbamates, atmospheric distribution is generally considered a minor transport route compared to movement in aqueous systems. inchem.orgd-nb.info The balance between a pesticide's water solubility and its vapor pressure, represented by the Henry's Law constant, determines its likelihood of volatilizing from a water surface. nih.gov

Biodegradation and Biotransformation Pathways in Environmental Microorganisms

Microbial degradation is a primary mechanism for the removal of carbamates from the environment. nih.govfrontiersin.org A wide variety of microorganisms in soil and water have evolved the ability to break down these compounds, often using them as a source of carbon and nitrogen. researchgate.netfrontiersin.org

Diverse microbial communities, including both bacteria and fungi, are capable of degrading carbamate pesticides. researchgate.netfrontiersin.org Repeated application of carbamates can lead to the adaptation of microbial populations, resulting in the enhanced degradation of these compounds. iastate.edu

Numerous bacterial and fungal genera have been identified as carbamate degraders.

Table 2: Microbial Genera Known for Carbamate Degradation

| Kingdom | Genera |

|---|---|

| Bacteria | Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Pseudaminobacter, Serratia, Rhodococcus, Arthrobacter, Bacillus researchgate.netfrontiersin.orgresearchgate.net |

| Fungi | Mucor, Trametes, Trichoderma, Pichia, Aspergillus researchgate.netfrontiersin.org |

Among bacteria, species of Pseudomonas are frequently reported as being capable of degrading naphthalene and its derivatives. nih.gov

The biodegradation of carbamates typically begins with the hydrolysis of the carbamate ester or amide bond, a reaction catalyzed by enzymes called carbamate hydrolases. nih.govnih.gov This initial step is crucial as it generally leads to metabolites that are less toxic than the parent compound. upm.edu.mynih.gov

For naphthalene-based carbamates like Carbaryl (Naphthalen-1-yl N-methylcarbamate), hydrolysis yields 1-naphthol, methylamine, and carbon dioxide. nih.gov It is highly probable that the initial degradation of this compound would proceed similarly, through hydrolysis to yield 2-naphthol (B1666908) , dipentylamine (B1346568), and carbon dioxide.

Following the initial hydrolysis, the resulting aromatic structure, in this case, 2-naphthol, undergoes further degradation. The microbial degradation of naphthalene itself is well-studied and typically proceeds through the formation of dihydroxylated intermediates like catechols, which are then subject to ring cleavage. nih.govmdpi.com The specific pathway can vary between microorganisms. For instance, the thermophilic bacterium Bacillus thermoleovorans degrades naphthalene via intermediates such as 2,3-dihydroxynaphthalene, phthalic acid, and benzoic acid, which differs from the pathways commonly observed in mesophilic bacteria. nih.gov These smaller organic acids can then be funneled into central metabolic pathways like the Krebs cycle. mdpi.com

Environmental Monitoring and Remediation Strategies in Research

Effective environmental management of chemical contaminants relies on robust monitoring and remediation techniques. For carbamate compounds and their constituents, various strategies are being explored in research.

Environmental Monitoring: Monitoring for carbamate pesticides in soil and sediment often involves extraction followed by analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.gov Research has focused on developing efficient and environmentally friendly extraction methods. For example, an organic-solvent-free extraction method using monochloroacetic acid buffer has been shown to be effective for several carbamate pesticides in silt-loam soils and sediments. nih.gov However, the effectiveness of such methods can vary depending on the specific carbamate and the soil type, with lower recoveries observed in organic clay soils. nih.gov

Remediation Strategies: Remediation of soils and water contaminated with organic compounds, including those related to carbamates, is an active area of research. Several approaches are being investigated:

Bioremediation: This strategy utilizes microorganisms to degrade pollutants. youtube.com For soils contaminated with hydrocarbons, techniques like landfarming and biopiling, where soil is aerated to stimulate microbial activity, can be effective. youtube.com The addition of specific nutrients or inducers can also enhance the degradation of contaminants by native or introduced microbial populations. nih.gov

Phytoremediation: This low-cost, plant-based approach can be used to remove, contain, or degrade contaminants in soil and water. nih.gov Plants have the metabolic capacity to extract and sometimes break down organic pollutants. nih.gov However, the effectiveness of phytoremediation is often limited to the root zone of the plants. nih.gov

Chemical Oxidation: This method involves the use of oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone to break down contaminants. nih.gov It can be applied both in situ (in place) and ex situ (after excavation of the contaminated soil). nih.gov

Sorption: The use of sorbents like biochar can help to immobilize organic contaminants in the soil, reducing their bioavailability and minimizing their movement into groundwater or uptake by plants. mdpi.com This approach focuses on containment rather than degradation.

The selection of a remediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site, and cost-effectiveness.

Future Directions and Emerging Research Avenues for Naphthalen 2 Yl Dipentylcarbamate

Development of Advanced Synthetic Methodologies for Carbamate (B1207046) Architectures

The synthesis of carbamates, including Naphthalen-2-yl dipentylcarbamate, has traditionally relied on methods that can be hazardous and inefficient. nih.govacs.org Future research will undoubtedly focus on developing more advanced, safer, and versatile synthetic strategies.

Key areas of development include:

Phosgene-Free Routes: A significant push in carbamate synthesis is the move away from highly toxic phosgene (B1210022) and its derivatives. nih.govresearchgate.net Alternative and more benign carbonyl sources are being actively explored.

Catalytic Approaches: The use of catalysts can enhance reaction efficiency, reduce waste, and allow for milder reaction conditions. Research into novel catalysts for carbamate formation is a burgeoning field. rsc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. researchgate.net

Rearrangement Reactions: Classic reactions like the Hofmann and Curtius rearrangements provide pathways to carbamates from amides and acyl azides, respectively. nih.govacs.org Future work could focus on optimizing these reactions for the specific synthesis of naphthalenic carbamates.

Table 1: Comparison of Traditional and Modern Carbamate Synthetic Methodologies

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene-Based Synthesis | Reaction of an alcohol with phosgene to form a chloroformate, followed by reaction with an amine. | Well-established and versatile. | Highly toxic and hazardous reagents. nih.gov |

| Isocyanate Reaction | Reaction of an isocyanate with an alcohol. | Generally high yielding and straightforward. | Isocyanates can be toxic and moisture-sensitive. nih.gov |

| Carbon Dioxide Utilization | Direct synthesis from amines, alcohols, and carbon dioxide. | Utilizes a renewable and non-toxic C1 source. rsc.orgacs.org | Often requires specific catalysts and conditions. acs.org |

| Use of Carbonate Reagents | Employing reagents like dimethyl carbonate or di(2-pyridyl) carbonate. | Benign alternatives to phosgene. acs.orgresearchgate.net | Reactivity can be lower than traditional methods. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netasianscientist.com These technologies can be powerfully applied to the design and optimization of carbamate compounds like this compound.

Future research in this area will likely involve:

Generative Models for De Novo Design: AI algorithms, such as generative tensorial reinforcement learning (GENTRL) and REINVENT, can design novel carbamate structures with desired properties from scratch. researchgate.netnih.gov This could lead to the discovery of derivatives of this compound with enhanced biological activity or improved physicochemical properties.

Predictive Modeling: Machine learning models can be trained on existing data to predict the properties of new compounds, such as their bioactivity, toxicity, and pharmacokinetic profiles. nih.govmdpi.com This can significantly accelerate the screening process and reduce the need for extensive experimental testing.

Structure-Activity Relationship (SAR) Studies: AI can analyze large datasets to identify the key structural features of carbamates that are responsible for their biological effects. This knowledge can then be used to guide the design of more potent and selective compounds. nih.gov

Exploration of this compound as a Chemical Probe in Basic Biological Research

The structural features of this compound, particularly the naphthalene (B1677914) moiety, suggest its potential use as a chemical probe to study biological systems. The carbamate linkage can also be designed to be cleavable by specific enzymes, making it a candidate for creating responsive probes. nih.govnih.govacs.org

Emerging research avenues include:

Fluorogenic Probes: The naphthalene group is a fluorophore. By strategically modifying the dipentylcarbamate portion, it may be possible to create a "turn-on" or "turn-off" fluorescent probe. For instance, if the carbamate is cleaved by a specific enzyme, the fluorescence properties of the naphthalene ring could change, allowing for the detection of that enzyme's activity. nih.govnih.govacs.org

Enzyme Inhibition Studies: Carbamates are known to act as inhibitors of various enzymes, such as cholinesterases and proteases. acs.orgmdpi.com this compound could be screened against a panel of enzymes to identify potential biological targets. Its naphthalene and pentyl groups offer unique steric and hydrophobic interactions that could lead to novel inhibitory profiles.

Probing Protein Aggregates: Naphthalene-based compounds have been investigated for their ability to label protein aggregates, such as those found in neurodegenerative diseases. nih.gov The potential of this compound and its derivatives in this area warrants exploration.

Table 2: Potential Applications of this compound as a Chemical Probe

| Application Area | Principle | Potential Research Focus |

|---|---|---|

| Enzyme Activity Sensing | Design of a carbamate linkage that is selectively cleaved by a target enzyme, leading to a detectable signal (e.g., fluorescence). nih.govnih.govacs.org | Developing derivatives for detecting proteases, esterases, or other hydrolases. |

| Enzyme Inhibition | The carbamate moiety acts as a mimic of the transition state or a covalent modifier of the enzyme's active site. acs.orgmdpi.com | Screening against cholinesterases, serine proteases, and other enzyme classes. |

| Bioimaging | The inherent fluorescence of the naphthalene core could be harnessed for imaging cellular structures or processes. nih.gov | Investigating cellular uptake and localization. |

| Pesticide Detection | Carbamates are a class of pesticides, and fluorescent probes can be designed to detect their presence. researchgate.net | Developing sensors for environmental monitoring of carbamate-based pesticides. |

Sustainable Chemistry Approaches in Carbamate Synthesis and Application

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and industry. rsc.org The synthesis and application of this compound present several opportunities for adopting more sustainable practices.

Future directions in this area include:

Use of Renewable Feedstocks: Exploring the synthesis of the naphthalene and pentanol (B124592) precursors from renewable biomass sources rather than petroleum-based feedstocks.

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org The use of carbon dioxide as a C1 building block is a prime example of an atom-economical and sustainable approach to carbamate synthesis. rsc.orgacs.org

Catalytic Routes Using Earth-Abundant Metals: Developing catalytic systems based on common and non-toxic metals to replace rare and precious metal catalysts. acs.org

The exploration of these research avenues will not only advance our understanding of this compound but also contribute to the broader fields of organic synthesis, medicinal chemistry, and sustainable science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.